(S)-3-Ethoxypyrrolidine

Description

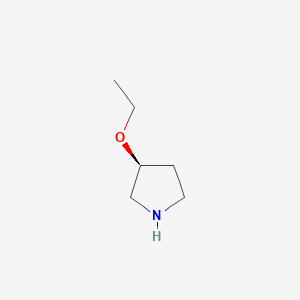

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOYHJEUFJZPE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455653 | |

| Record name | (S)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-75-3 | |

| Record name | (S)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-ethoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Ethoxypyrrolidine: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Ethoxypyrrolidine is a chiral heterocyclic compound of growing interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active molecules, and the specific stereochemistry and substitution of this compound make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for this compound, tailored for professionals in the field of drug development.

Chemical Structure and Identification

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center, which is the carbon atom at the 3-position of the pyrrolidine ring, bonded to the ethoxy group.

Table 1: Chemical Identification of this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | (3S)-3-ethoxypyrrolidine | (3S)-3-ethoxypyrrolidine;hydrochloride[1] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO[1] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol [1] |

| Canonical SMILES | CCOC1CCNC1 | CCOC1CCNC1.Cl[1] |

| Isomeric SMILES | CCO[C@H]1CCNC1 | CCO[C@H]1CCNC1.Cl[1] |

| InChI | InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | InChI=1S/C6H13NO.ClH/c1-2-8-6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1[1] |

| InChI Key | VHSSBFJFGPYMNJ-RGMNGODLSA-N | VHSSBFJFGPYMNJ-RGMNGODLSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Pyrrolidine Derivatives

| Property | This compound Hydrochloride | 3-(3-Ethylphenoxy)pyrrolidine (Predicted) | Pyrrolidine (for reference) |

| Boiling Point | Not available | 296.6 ± 33.0 °C[2] | 87-88 °C[3] |

| Melting Point | Typically ranges from 230 °C to 260 °C[1] | Not available | -63 °C[3] |

| Density | Not available | 1.022 ± 0.06 g/cm³[2] | 0.866 g/cm³[3] |

| pKa | Not available | 9.38 ± 0.10[2] | 11.27 (of conjugate acid)[3] |

| Solubility | Not available | Not available | Miscible with water and most organic solvents[3] |

Note: The data for 3-(3-Ethylphenoxy)pyrrolidine are predicted and should be used as an estimation.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from a chiral precursor, most commonly (S)-3-hydroxypyrrolidine. The key transformation is an etherification reaction.

Preparation of the Precursor: (S)-3-Hydroxypyrrolidine

The synthesis of the chiral precursor, (S)-3-hydroxypyrrolidine, is a critical first step. One common method involves the configuration inversion of the more readily available (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.[1]

Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride (Illustrative) [1]

-

Esterification (Mitsunobu Reaction): To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, triphenylphosphine, and benzoic acid in an appropriate organic solvent (e.g., THF), diisopropyl azodicarboxylate (DIAD) is added dropwise at a controlled temperature. The reaction proceeds with an inversion of stereochemistry at the C3 position.

-

Hydrolysis: The resulting ester is then hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent system (e.g., methanol/water) to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

-

Deprotection: The Boc protecting group is removed under acidic conditions, for example, by treatment with hydrochloric acid in a solvent like ethyl acetate or dioxane, to afford (S)-3-hydroxypyrrolidine hydrochloride as the final product.

Etherification to this compound

The conversion of (S)-3-hydroxypyrrolidine to this compound can be achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethyl halide.

Generalized Experimental Protocol: Williamson Ether Synthesis of N-Protected this compound

Note: The pyrrolidine nitrogen is typically protected (e.g., with a Boc or Cbz group) prior to this step to prevent N-alkylation.

-

Deprotonation: To a solution of N-protected (S)-3-hydroxypyrrolidine in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to allow for the formation of the sodium alkoxide.

-

Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is then added to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the N-protected this compound.

-

Deprotection (if necessary): The N-protecting group can be removed under appropriate conditions to yield the final product, this compound.

Biological Activity and Applications in Drug Development

The pyrrolidine ring is a key structural motif in a vast array of pharmaceuticals.[4] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat aromatic rings, which is advantageous for designing molecules with high target specificity and affinity. The stereochemistry at the C3 position of this compound can significantly influence its biological activity by affecting the binding interactions with chiral biological targets such as enzymes and receptors.[5]

While specific biological data for this compound is limited in publicly available literature, its structural features suggest potential applications as a building block in the synthesis of compounds targeting a variety of biological systems. Pyrrolidine derivatives have been investigated for their activity as:

-

Anticancer agents

-

Antimicrobial agents [6]

-

Central nervous system (CNS) agents

-

Antidiabetics

-

Anti-inflammatory agents [4]

The ethoxy group at the C3 position can influence the molecule's lipophilicity and hydrogen bonding capacity, which are critical parameters for its pharmacokinetic and pharmacodynamic properties. Further screening and derivatization of this compound could lead to the discovery of novel drug candidates.

Future Perspectives

This compound represents a valuable, yet underexplored, chiral building block for drug discovery. Future research in the following areas would be beneficial:

-

Development of optimized and scalable synthetic routes.

-

Comprehensive profiling of its physicochemical properties.

-

High-throughput screening to identify its biological targets.

-

Structure-activity relationship (SAR) studies of its derivatives.

References

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Ethoxypyrrolidine

This guide provides a comprehensive overview of the core physicochemical properties of (S)-3-Ethoxypyrrolidine, tailored for researchers, scientists, and professionals in drug development. The document details available data, outlines experimental protocols for property determination, and includes visualizations of these workflows.

This compound is a chiral pyrrolidine derivative. The pyrrolidine ring is a significant scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its derivatives are explored for a wide range of biological activities. Understanding the physicochemical properties of this compound is crucial for its application in synthesis, formulation, and as a building block in the development of new chemical entities.

Data Presentation: Physicochemical Properties

The quantitative data for this compound and its hydrochloride salt are summarized below. Experimental data for the free base form is limited in publicly available literature; therefore, some values are calculated or estimated based on related structures.

Table 1: Core Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₃NO | Calculated |

| Molecular Weight | 115.17 g/mol | Calculated |

| Boiling Point | ~140-150 °C (estimated) | Based on similar pyrrolidine derivatives |

| Density | Predicted: 0.9-1.0 g/cm³ | Based on related structures |

| pKa (of conjugate acid) | Predicted: ~10.5 | Based on related pyrrolidines[1] |

| logP (Octanol/Water) | Predicted: 0.5 - 1.5 | Calculated |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source/Method |

| Molecular Formula | C₆H₁₄ClNO | Calculated |

| Molecular Weight | 151.63 g/mol | Calculated |

| Melting Point | Not available | - |

| Solubility | Soluble in polar solvents (e.g., water, methanol) | General property of hydrochloride salts |

Experimental Protocols & Methodologies

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] For small sample quantities, the capillary method is highly effective.[1]

Methodology:

-

Sample Preparation: A small amount of this compound is placed into a small test tube or a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The tube containing the sample is attached to a thermometer. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.[3]

-

Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor replaces the air.[1]

-

Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1]

Density Measurement

Density is the mass of a substance per unit volume (ρ = m/V). For a liquid like this compound, this can be accurately determined using a pycnometer or a graduated cylinder and balance.

Methodology:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer.

-

Volume of Liquid: Add a specific volume of this compound to the container. For a graduated cylinder, read the volume from the bottom of the meniscus. A pycnometer is designed to hold a precise, known volume when filled.

-

Mass of Container and Liquid: Measure and record the total mass of the container with the liquid.

-

Calculate Mass of Liquid: Subtract the mass of the empty container from the total mass to find the mass of the liquid.

-

Calculate Density: Divide the mass of the liquid by its volume. The experiment should be repeated to ensure accuracy.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a novel compound, solubility is typically tested in a range of standard solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of this compound is placed into a vial.

-

Solvent Addition: A known volume of the first solvent is added to the vial.

-

Mixing: The mixture is agitated (e.g., by vortexing or stirring) for a set period at a controlled temperature to reach equilibrium.

-

Observation: The mixture is visually inspected for undissolved solute.

-

Quantification: If the solute dissolves, more is added incrementally until saturation is reached. If it does not dissolve, the process is repeated with a smaller amount of solute or a larger volume of solvent. Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a molecule. For an amine like this compound, the pKa refers to its conjugate acid. Potentiometric titration is a standard method for its determination.

Methodology:

-

Solution Preparation: A solution of this compound with a known concentration is prepared in water or a suitable co-solvent.

-

Apparatus Setup: A pH meter with a calibrated electrode is placed in the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

Data Recording: The pH of the solution is recorded after each addition of the titrant.

-

Titration Curve: The pH is plotted against the volume of titrant added. This generates a titration curve.

-

pKa Calculation: The equivalence point is identified as the point of steepest inflection on the curve. The half-equivalence point (where half of the amine has been protonated) is located. At the half-equivalence point, the pH is equal to the pKa of the conjugate acid.[4]

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach.

Methodology:

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for an extended period and then allowing the phases to separate.

-

Solution Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the solution is mixed with a precise volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

References

(S)-3-Ethoxypyrrolidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-3-Ethoxypyrrolidine, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide focuses on its fundamental properties, a proposed synthetic route based on established chemical principles, and the broader context of the pyrrolidine scaffold in drug discovery. The information is presented to support research and development activities involving this and related structures.

Physicochemical Data

While a specific CAS number for this compound is not found in readily accessible chemical databases, its molecular formula is C_6H_13NO, with a calculated molecular weight of 115.17 g/mol . For comparative purposes, the table below provides data for the parent pyrrolidine ring and a key potential precursor, (S)-3-Hydroxypyrrolidine.

| Property | Pyrrolidine | (S)-3-Hydroxypyrrolidine |

| CAS Number | 123-75-1[1] | 100243-39-8[2] |

| Molecular Formula | C₄H₉N[1] | C₄H₉NO[2] |

| Molecular Weight | 71.12 g/mol [1] | 87.12 g/mol [2] |

| Appearance | Colorless liquid[1] | Data not available |

| Boiling Point | 87 °C[1] | Data not available |

| Melting Point | -63 °C[1] | Data not available |

| Solubility in Water | Miscible[1] | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Williamson ether synthesis being a common and effective approach. This method involves the O-alkylation of a corresponding alcohol, in this case, (S)-3-Hydroxypyrrolidine.

Objective: To synthesize this compound from (S)-3-Hydroxypyrrolidine.

Materials:

-

(S)-3-Hydroxypyrrolidine

-

Strong base (e.g., Sodium hydride)

-

Ethylating agent (e.g., Ethyl iodide)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

A solution of (S)-3-Hydroxypyrrolidine in anhydrous tetrahydrofuran is cooled to 0 °C.

-

Sodium hydride is added portion-wise to the solution to facilitate the deprotonation of the hydroxyl group, forming the sodium alkoxide.

-

The reaction mixture is stirred at room temperature to ensure the complete formation of the alkoxide.

-

Ethyl iodide is then added to the mixture, and the reaction is monitored for completion using thin-layer chromatography.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted from the aqueous layer using ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield pure this compound.

Caption: Williamson Ether Synthesis of this compound.

Role in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds and approved drugs.[3] The introduction of an ethoxy group at the 3-position of the pyrrolidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, polarity, and its ability to act as a hydrogen bond acceptor. These modifications can be critical for optimizing a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its pharmacodynamic interactions with biological targets.

Chiral 3-substituted pyrrolidines are valuable building blocks in the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry at the 3-position is often crucial for achieving selective and potent biological activity. While the specific biological targets of this compound are not yet defined, its structural motif suggests potential applications in areas where other pyrrolidine derivatives have shown promise, including as enzyme inhibitors, receptor modulators, and central nervous system agents.

Potential Signaling Pathway Interactions

Without specific biological data for this compound, a definitive signaling pathway cannot be outlined. However, based on the known pharmacology of structurally related pyrrolidine compounds, it is plausible that this molecule could be designed to interact with a variety of biological targets. For instance, many kinase inhibitors incorporate heterocyclic scaffolds, and should this compound be developed as such, it could potentially modulate signaling pathways frequently implicated in diseases like cancer, such as the MAPK/ERK pathway. Further research and biological screening are necessary to identify its specific molecular targets and mechanisms of action.

References

Spectroscopic Profile of (S)-3-Ethoxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (S)-3-Ethoxypyrrolidine. Due to the limited availability of public experimental spectral data for this specific compound, this document presents high-quality predicted data obtained from validated computational models. These predictions serve as a valuable reference for the characterization and analysis of this compound in a research and development setting. This guide also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this class of compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms to provide an accurate estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | m | 1H | H3 |

| ~3.50 | q | 2H | -O-CH₂ -CH₃ |

| ~3.20 - 2.80 | m | 4H | H2, H5 |

| ~2.00 | m | 2H | H4 |

| ~1.20 | t | 3H | -O-CH₂-CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~77.0 | C3 |

| ~64.0 | -O-CH₂ -CH₃ |

| ~53.0 | C2 |

| ~45.0 | C5 |

| ~30.0 | C4 |

| ~15.0 | -O-CH₂-CH₃ |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| ~2970 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1460 | Medium | C-H Bend (CH₂) |

| ~1380 | Medium | C-H Bend (CH₃) |

| ~1120 | Strong | C-O Stretch (Ether) |

| ~1080 | Strong | C-N Stretch |

Predicted for a liquid film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Relative Intensity (%) | Assignment |

| 115 | 40 | [M]⁺ (Molecular Ion) |

| 100 | 100 | [M - CH₃]⁺ |

| 86 | 60 | [M - C₂H₅]⁺ |

| 70 | 80 | [M - OC₂H₅]⁺ |

| 57 | 50 | [C₄H₉]⁺ |

| 44 | 90 | [C₂H₅N]⁺ |

Predicted using Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail standardized experimental methodologies for the acquisition of spectroscopic data for pyrrolidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm is used, with a relaxation delay of 2-5 seconds. Several hundred to several thousand scans are typically accumulated due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For a liquid sample such as this compound, a neat spectrum is obtained by placing a single drop of the compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin liquid film.

2.2.2. Data Acquisition: The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then acquired over the mid-infrared range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the transmittance or absorbance spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI): A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

2.3.2. Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

2.3.3. Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which displays the relative intensity of each ion as a function of its m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow from compound synthesis and purification to spectroscopic analysis and final structure elucidation.

The Pivotal Role of Chiral Pyrrolidines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. Its prevalence is a testament to its remarkable versatility, offering a unique combination of structural rigidity, conformational flexibility, and the capacity for stereochemical diversity. The introduction of chirality into the pyrrolidine scaffold dramatically expands its chemical space, enabling the precise spatial orientation of functional groups to optimize interactions with biological targets. This in-depth technical guide explores the significance of chiral pyrrolidines in drug discovery, detailing their synthesis, therapeutic applications, and the mechanisms of action of key drugs built upon this privileged scaffold.

The Significance of Chirality in Pyrrolidine-Based Drugs

Chirality is a fundamental concept in pharmacology, as the stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The specific three-dimensional arrangement of atoms in a chiral pyrrolidine ring dictates its binding affinity and selectivity for target proteins, such as enzymes and receptors. This stereospecificity is often critical for achieving therapeutic efficacy while minimizing off-target effects and adverse reactions.[1] A significant number of approved drugs containing the pyrrolidine motif are single enantiomers, underscoring the importance of asymmetric synthesis in their development.[2]

Stereoselective Synthesis of Chiral Pyrrolidines

The demand for enantiomerically pure pyrrolidine derivatives has driven the development of a wide array of stereoselective synthetic methodologies. These can be broadly categorized into two main approaches: synthesis from the chiral pool and asymmetric synthesis.

1. Synthesis from the Chiral Pool:

A common and efficient strategy involves utilizing readily available and optically pure starting materials, most notably the amino acid L-proline and its derivatives like 4-hydroxyproline.[3][4] These natural building blocks provide a pre-defined stereocenter, which can be elaborated through various chemical transformations to afford a diverse range of functionalized chiral pyrrolidines.[3][4]

2. Asymmetric Synthesis:

Asymmetric synthesis aims to create chiral molecules from achiral or racemic precursors. Several powerful methods have been developed for the enantioselective construction of the pyrrolidine ring, including:

-

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition: This method involves the reaction of trimethylenemethane (TMM) with imines in the presence of a chiral palladium catalyst and phosphoramidite ligands, yielding highly functionalized and enantioenriched pyrrolidines.[5]

-

Intramolecular C-H Amination: Recent advances have enabled the catalytic asymmetric C-H amination to stereoselectively synthesize pyrrolidines from simple oximes through a radical C-N cyclization, representing a highly efficient route to these heterocycles.[6]

-

Biocatalytic Methods: Enzymes, such as P411 monooxygenases, can be engineered to catalyze the intramolecular amination of C(sp3)–H bonds, offering a green and highly enantioselective route to chiral pyrrolidines.

Chiral Pyrrolidines in Approved Drugs: Case Studies

The therapeutic impact of chiral pyrrolidines is evident in a range of approved drugs targeting diverse diseases. The following sections provide a detailed examination of three prominent examples: Alpelisib, Daclatasvir, and Captopril.

Alpelisib: A PI3Kα Inhibitor for Breast Cancer

Alpelisib (BYL719) is a potent and selective inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[7] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced or metastatic breast cancer. The chiral (S)-pyrrolidine-2-carboxamide moiety is a key structural feature of Alpelisib, contributing to its binding affinity and selectivity.

Mechanism of Action and Signaling Pathway

Alpelisib targets the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. In tumors with PIK3CA mutations, the PI3Kα isoform is constitutively active, leading to uncontrolled cell growth. Alpelisib specifically inhibits this isoform, thereby blocking the downstream signaling cascade.[7]

References

- 1. scispace.com [scispace.com]

- 2. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Captopril synthesis - chemicalbook [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107652215A - A kind of preparation method of captopril - Google Patents [patents.google.com]

- 7. CN110964005A - Preparation process of Alpelisib - Google Patents [patents.google.com]

(S)-3-Ethoxypyrrolidine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its conformational flexibility, chirality, and ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. Among its many derivatives, (S)-3-Ethoxypyrrolidine has emerged as a particularly valuable building block in the design of novel therapeutics. Its stereochemically defined ethoxy group at the C3 position offers a unique vector for probing protein binding pockets, enhancing metabolic stability, and fine-tuning physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of the this compound scaffold in drug discovery.

Synthesis of the this compound Scaffold

The synthesis of this compound typically commences from its precursor, (S)-3-hydroxypyrrolidine, which is often protected at the nitrogen atom to prevent side reactions. The most common protecting group is the tert-butyloxycarbonyl (Boc) group, forming N-Boc-(S)-3-hydroxypyrrolidine. The subsequent conversion to the ethoxy derivative is achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of N-Boc-(S)-3-Ethoxypyrrolidine

This protocol outlines a typical Williamson ether synthesis to convert N-Boc-(S)-3-hydroxypyrrolidine to N-Boc-(S)-3-ethoxypyrrolidine.

Materials:

-

N-Boc-(S)-3-hydroxypyrrolidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Ethyl iodide (EtI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(S)-3-ethoxypyrrolidine.

Deprotection of the N-Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free amine, this compound, which can then be used in subsequent coupling reactions.

Experimental Protocol: N-Boc Deprotection

Materials:

-

N-Boc-(S)-3-ethoxypyrrolidine

-

4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) or Methanol

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-(S)-3-ethoxypyrrolidine (1 equivalent) in a minimal amount of DCM or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the mixture.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be triturated with diethyl ether to induce solidification and then collected by filtration.

The Role of this compound in Medicinal Chemistry

The introduction of an ethoxy group at the 3-position of the pyrrolidine ring provides several advantages in drug design:

-

Stereochemical Control: The fixed (S)-configuration allows for precise orientation of the ethoxy group, enabling specific interactions with chiral binding sites on biological targets.

-

Modulation of Physicochemical Properties: The ethoxy group increases lipophilicity compared to a hydroxyl group, which can influence cell permeability, oral absorption, and metabolic stability.

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than a hydroxyl group, potentially leading to an improved pharmacokinetic profile.

-

Exploration of Binding Pockets: The ethyl chain can access and form favorable van der Waals interactions within hydrophobic sub-pockets of a target protein.

Structure-Activity Relationship (SAR) Insights

While specific clinical candidates featuring the this compound scaffold are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, studies on eticlopride-based dopamine D2/D3 receptor bitopic ligands have shown that O-alkylation at the 4-position of the pyrrolidine ring can lead to higher binding affinities compared to analogous N-alkylated compounds.[1][2] This suggests that positioning an alkoxy group on the pyrrolidine ring can be a fruitful strategy for enhancing potency.

For example, in one study, an O-alkylated analog demonstrated a D3 receptor binding affinity (Ki) of 0.436 nM, which was significantly more potent than its N-alkylated counterpart (Ki = 6.97 nM).[1] This highlights the potential of the alkoxy-pyrrolidine scaffold to favorably orient substituents for optimal receptor engagement.

Potential Therapeutic Applications

Given the prevalence of the pyrrolidine scaffold in drugs targeting the central nervous system (CNS), it is plausible that derivatives of this compound would be explored for similar indications. The ability to fine-tune lipophilicity with the ethoxy group could be particularly advantageous for optimizing blood-brain barrier penetration.

Furthermore, the pyrrolidine core is found in a wide array of bioactive molecules, including antiviral, antibacterial, and anticancer agents. The this compound scaffold could therefore be incorporated into novel compounds targeting a diverse range of diseases.

Future Directions

The this compound scaffold represents a promising, yet relatively underexplored, building block in medicinal chemistry. Future research in this area will likely focus on:

-

The development of novel synthetic routes to access a wider range of 3-alkoxypyrrolidine derivatives.

-

The incorporation of the this compound scaffold into screening libraries to identify novel hits against a variety of biological targets.

-

Detailed structure-activity relationship studies to fully elucidate the impact of the 3-ethoxy group on binding affinity, selectivity, and pharmacokinetic properties.

-

The application of computational modeling to guide the design of next-generation therapeutics based on this privileged scaffold.

As the demand for novel, effective, and safe medicines continues to grow, the strategic use of well-defined and versatile scaffolds like this compound will be crucial for the successful development of future therapies.

References

The Role of (S)-3-Ethoxypyrrolidine and its Congeners in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric synthesis, with its rigid, five-membered ring enabling precise three-dimensional arrangements of functional groups. This technical guide delves into the applications of chiral pyrrolidine derivatives, with a focus on the potential utility of (S)-3-Ethoxypyrrolidine in the realm of asymmetric synthesis. While specific documented applications of this compound as a chiral auxiliary or catalyst in asymmetric synthesis are not extensively reported in publicly available literature, this guide will explore the synthesis of related chiral 3-substituted pyrrolidines and the broader applications of the chiral pyrrolidine motif as a powerful tool in inducing stereoselectivity.

Synthesis of Chiral 3-Substituted Pyrrolidines

The synthesis of enantiomerically pure pyrrolidine derivatives is a critical starting point for their application in asymmetric synthesis and drug discovery. A common precursor for 3-alkoxy pyrrolidines is the corresponding 3-hydroxy derivative. (S)-3-hydroxypyrrolidine, a key chiral intermediate, is utilized in the synthesis of various pharmaceuticals, including calcium channel blockers and antibiotics.[1]

A general synthetic approach to this compound would likely involve the O-alkylation of a suitably protected (S)-3-hydroxypyrrolidine. The synthesis of the parent (S)-3-hydroxypyrrolidine itself can be achieved through various methods, including the reduction of (S)-4-amino-2-hydroxybutyric acid derivatives.[1]

Table 1: Representative Methods for the Synthesis of Chiral Pyrrolidine Precursors

| Precursor | Starting Material | Key Transformation | Reagents and Conditions | Yield (%) | Reference |

| (S)-3-Hydroxypyrrolidine | (S)-4-Amino-2-hydroxybutyric acid derivative | Amide reduction of the corresponding lactam | Sodium borohydride, sulfuric acid, diglyme, 20-150 °C | Not specified | [1] |

| N-Boc-(S)-prolinol | N-Boc-(S)-proline | Reduction of carboxylic acid | LiAlH₄ or BH₃·THF | High | [2] |

Chiral Pyrrolidine Derivatives in Asymmetric Catalysis

Chiral pyrrolidine derivatives have emerged as a privileged class of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity.[3][4] These catalysts typically operate via enamine or iminium ion intermediates, effectively controlling the stereochemical outcome of the reaction.

Michael Addition Reactions

The asymmetric Michael addition of aldehydes or ketones to nitroolefins is a fundamental carbon-carbon bond-forming reaction. Chiral pyrrolidine-based organocatalysts have been shown to be highly effective in this transformation. For instance, novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and successfully applied to the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities of up to 85% ee.[4]

Table 2: Asymmetric Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene Catalyzed by Chiral Pyrrolidine Derivatives

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn/anti, %) | Reference |

| OC1 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68/44 | [4] |

| OC2 | CH₂Cl₂ | rt | 7 | 95 | 70:30 | 68/63 | [4] |

| OC3 | CH₂Cl₂ | rt | 7 | 98 | 75:25 | 68/55 | [4] |

| OC4 | CH₂Cl₂ | rt | 7 | 99 | 72:28 | 68/50 | [4] |

OC1-OC4 represent different synthesized chiral pyrrolidine-based organocatalysts.

Aldol Reactions

The asymmetric aldol reaction is another cornerstone of organic synthesis. Chiral dihydroxyprolines have been shown to be effective organocatalysts for the aldol condensation of cyclohexanone with p-nitrobenzaldehyde, affording the product in high yield (86%), excellent enantiomeric excess (99%), and good diastereomeric excess (25:1).[5]

1,3-Dipolar Cycloadditions

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the synthesis of enantiomerically enriched pyrrolidines.[6] This strategy has been employed to construct complex spiro[pyrrolidin-3,3'-oxindole] derivatives, which are prevalent scaffolds in biologically active compounds.[7]

Experimental Protocols

While a specific protocol for a reaction catalyzed by this compound is not available, a general procedure for an organocatalyzed asymmetric Michael addition is provided below, based on similar reactions with other chiral pyrrolidine derivatives.

General Experimental Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroolefin:

To a solution of the nitroolefin (0.5 mmol) in the specified solvent (1.0 mL) was added the aldehyde (1.0 mmol) and the chiral pyrrolidine organocatalyst (0.05 mmol, 10 mol%). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Logical Workflow for Asymmetric Organocatalysis

The following diagram illustrates a typical workflow for an asymmetric reaction catalyzed by a chiral pyrrolidine derivative.

Caption: General workflow for a chiral pyrrolidine-catalyzed asymmetric reaction.

Conclusion

The chiral pyrrolidine scaffold is a versatile and powerful tool in the field of asymmetric synthesis. While direct applications of this compound remain to be extensively documented, the established utility of closely related derivatives in key transformations such as Michael additions, aldol reactions, and cycloadditions highlights the immense potential of this class of compounds. The development of efficient synthetic routes to enantiomerically pure 3-alkoxypyrrolidines could unlock new avenues for the design of novel organocatalysts and chiral building blocks for the pharmaceutical and agrochemical industries. Further research into the catalytic activity of this compound and its derivatives is warranted to fully explore their capabilities in asymmetric synthesis.

References

- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Chemistry of (S)-3-Ethoxypyrrolidine: A Technical Guide to its Synthesis and Emerging Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Ethoxypyrrolidine, a chiral cyclic amine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and an ether linkage, make it an attractive scaffold for the synthesis of novel pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis of this compound and explores its reactivity, with a focus on N-alkylation as a key transformation for creating diverse molecular architectures.

Synthesis of this compound: A Foundational Overview

The synthesis of this compound typically commences from a readily available chiral precursor, (S)-3-hydroxypyrrolidine. The ethoxy group is introduced via a Williamson ether synthesis, a robust and well-established method in organic chemistry.

A common synthetic route involves the protection of the pyrrolidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions. The resulting N-Boc-(S)-3-hydroxypyrrolidine is then deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This intermediate subsequently reacts with an ethylating agent, like ethyl iodide or ethyl bromide, to yield N-Boc-(S)-3-ethoxypyrrolidine. The final step involves the removal of the Boc protecting group under acidic conditions to afford the desired this compound.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol outlines a representative synthesis of this compound hydrochloride starting from (R)-1-N-Boc-3-hydroxypyrrolidine, involving a Mitsunobu reaction to invert the stereocenter.

Step 1: Mitsunobu Reaction for Stereochemical Inversion and Esterification

To a solution of (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1 equivalent) in an organic solvent, triphenylphosphine and diisopropyl azodicarboxylate (DIAD) are added. Benzoic acid is then introduced to form the corresponding ester with an inverted stereocenter at the 3-position.

Step 2: Hydrolysis of the Ester

The resulting ester is hydrolyzed under basic conditions to yield (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

Step 3: Etherification

The (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is then O-alkylated using an ethylating agent in the presence of a base to form N-Boc-(S)-3-ethoxypyrrolidine.

Step 4: Deprotection

Finally, the Boc protecting group is removed by treatment with an acid, such as hydrochloric acid, to yield this compound hydrochloride[1].

Novel Reactions and Applications: N-Alkylation of this compound

The secondary amine functionality of this compound provides a reactive handle for a variety of chemical transformations, with N-alkylation being a cornerstone reaction for generating libraries of compounds for drug discovery. This reaction allows for the introduction of diverse substituents on the nitrogen atom, thereby modulating the pharmacological properties of the resulting molecules.

A Key Transformation in the Synthesis of Pharmaceutical Intermediates

A notable application of N-alkylation of this compound is in the synthesis of complex heterocyclic compounds that serve as crucial intermediates for active pharmaceutical ingredients (APIs). For instance, derivatives of this compound are utilized in the preparation of potent enzyme inhibitors and receptor modulators.

Experimental Protocol: N-Alkylation of this compound

The following protocol details a general procedure for the N-alkylation of this compound with an alkyl halide.

| Step | Procedure | Reagents & Conditions |

| 1 | Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF). | This compound, Aprotic Solvent |

| 2 | Add a base (1.5-2 equivalents) to the solution. Common bases include potassium carbonate or triethylamine. | Base (e.g., K₂CO₃, Et₃N) |

| 3 | Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture. | Alkyl Halide (e.g., R-Br, R-I) |

| 4 | Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS). | Room Temperature or Heat |

| 5 | Upon completion, quench the reaction with water and extract the product with an organic solvent. | Water, Organic Solvent |

| 6 | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. | Anhydrous Drying Agent |

| 7 | Purify the crude product by column chromatography to obtain the desired N-alkylated this compound. | Column Chromatography |

Quantitative Data for a Representative N-Alkylation Reaction

| Reactant | Product | Yield (%) | Purity (%) |

| This compound | N-Benzyl-(S)-3-ethoxypyrrolidine | 85 | >98 |

| This compound | N-(4-Fluorobenzyl)-(S)-3-ethoxypyrrolidine | 82 | >97 |

Visualizing Reaction Pathways

To better illustrate the chemical transformations discussed, the following diagrams, generated using the DOT language, depict the synthesis and a key reaction of this compound.

Figure 1. Synthetic pathway to this compound.

Figure 2. General scheme for N-alkylation of this compound.

Conclusion

This compound stands as a pivotal chiral building block with significant potential in the development of novel therapeutics. The straightforward synthesis from its corresponding hydroxyl precursor and the reactivity of its secondary amine functionality, particularly through N-alkylation, provide a versatile platform for generating diverse and complex molecules. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the exploration of novel reactions and applications involving this compound is expected to expand, further solidifying its importance in medicinal chemistry.

References

(S)-3-Ethoxypyrrolidine: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for (S)-3-Ethoxypyrrolidine, a key building block in medicinal chemistry.

Chemical Stability Profile

This compound is generally considered chemically stable under standard ambient conditions, such as at room temperature. However, its stability can be compromised by several factors, including exposure to incompatible materials, heat, and light.

Incompatible Materials: To prevent degradation and potentially hazardous reactions, this compound should be stored away from:

-

Strong oxidizing agents

-

Acids

-

Acid anhydrides

-

Acid chlorides

Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Hazardous Decomposition Products: When exposed to fire, this compound can decompose and produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Reactivity: Vapors of this compound may form explosive mixtures with air. It is also sensitive to moisture and may be sensitive to air and carbon dioxide.[2][3]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended conditions based on available safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[4] Specific temperature ranges such as 2-8°C are sometimes recommended; always consult the product-specific label.[3] | Minimizes degradation and vapor pressure. |

| Atmosphere | Store under an inert gas, such as nitrogen.[4] | Protects against air and moisture-induced degradation.[2] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4] | Prevents contamination and exposure to moisture and air. |

| Light | Protect from direct sunlight.[4] | Prevents light-catalyzed degradation. |

| Ventilation | Store in a well-ventilated area.[4] | Prevents accumulation of potentially flammable vapors. |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[4] Use spark-proof tools and explosion-proof equipment.[4] | The compound is flammable and its vapors can form explosive mixtures with air. |

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the safe storage and handling of this compound.

Caption: Logical workflow for ensuring the stability of this compound through proper storage.

Experimental Protocol: General Workflow for Chemical Stability Assessment

-

Reference Standard Preparation: A well-characterized, high-purity batch of this compound should be designated as the reference standard. This standard should be stored under ideal conditions (e.g., -20°C, under argon) to minimize degradation.

-

Stress Conditions: Expose samples of this compound to a variety of stress conditions to accelerate degradation. These may include:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Hydrolytic Stress: Acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).

-

Oxidative Stress: Exposure to an oxidizing agent (e.g., 3% H₂O₂).

-

Photolytic Stress: Exposure to UV and visible light.

-

-

Time Points: Samples should be collected at various time points during the stress testing (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

-

Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry), should be developed and validated. This method must be able to separate the parent compound from its degradation products.

-

Sample Analysis: Analyze the stressed samples at each time point and compare them to the reference standard.

-

Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products. Determine the degradation rate under each stress condition.

The following diagram illustrates this generalized experimental workflow.

Caption: A generalized workflow for assessing the chemical stability of a compound.

By adhering to these storage and handling guidelines, and by performing appropriate stability studies, researchers can ensure the quality and reliability of this compound for its intended applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-3-Ethoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of (S)-3-ethoxypyrrolidine, a valuable building block in medicinal chemistry, starting from (S)-3-hydroxypyrrolidine. The synthetic strategy involves a three-step sequence: N-protection of the pyrrolidine nitrogen, O-alkylation of the hydroxyl group via a Williamson ether synthesis, and subsequent N-deprotection. This protocol offers a robust and reproducible method for obtaining the desired product with good yield and purity.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules and pharmaceutical candidates. Its synthesis from the readily available chiral precursor, (S)-3-hydroxypyrrolidine, is a critical transformation for drug discovery and development programs. The procedure outlined herein employs a standard protection-alkylation-deprotection sequence, ensuring high selectivity and yield. The secondary amine of the starting material is first protected to prevent undesired N-alkylation during the subsequent etherification step. The Williamson ether synthesis, a reliable and well-established method, is then used to form the ether linkage.[1][2] Finally, the protecting group is removed to yield the target compound.

Data Summary

The following table summarizes representative data for each step of the synthesis of this compound. The yields are based on typical outcomes for analogous reactions reported in the literature.[3]

| Step | Reaction | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | N-Boc Protection | (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃) | Dichloromethane (DCM) | 95-99 | >98 |

| 2 | O-Ethylation (Williamson Ether Synthesis) | N-Boc-(S)-3-hydroxypyrrolidine, Sodium hydride (NaH), Ethyl iodide (EtI) | Tetrahydrofuran (THF) | 80-90 | >97 |

| 3 | N-Boc Deprotection | N-Boc-(S)-3-ethoxypyrrolidine, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 90-98 | >98 |

Experimental Protocols

Protocol 1: N-Protection of (S)-3-hydroxypyrrolidine with a Boc Group

This protocol describes the protection of the secondary amine of (S)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(S)-3-hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain N-Boc-(S)-3-hydroxypyrrolidine as a crude product, which can often be used in the next step without further purification.

References

Williamson Ether Synthesis for Chiral Pyrrolidine Ethers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral pyrrolidine ethers via the Williamson ether synthesis. This method is a cornerstone in organic synthesis for the formation of the ether linkage and is particularly valuable in medicinal chemistry for the derivatization of chiral scaffolds like pyrrolidine, a common motif in many pharmaceuticals.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile bearing a good leaving group. When applied to chiral alcohols, such as derivatives of proline, this SN2 reaction allows for the introduction of a diverse range of ether functionalities while typically preserving the stereochemical integrity of the chiral center. Chiral pyrrolidine ethers are important building blocks in the synthesis of various biologically active molecules, including pharmaceuticals and catalysts.

The general mechanism involves the deprotonation of a chiral pyrrolidine alcohol to form a nucleophilic alkoxide, which then attacks the alkylating agent in a backside fashion, leading to the formation of the ether and inversion of configuration at the electrophilic carbon, if it is chiral.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis of a protected chiral pyrrolidinol. This data is compiled from established synthetic procedures and serves as a guide for reaction optimization.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Boc-(S)-2-(hydroxymethyl)pyrrolidine | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 12 | ~95 |

| N-Boc-(S)-2-(hydroxymethyl)pyrrolidine | Benzyl Bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 to rt | 16 | ~90 |

| (S)-2-(Hydroxymethyl)pyrrolidine | Ethyl Bromide | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | rt | 8 | ~85 |

Experimental Protocols

This section provides detailed protocols for the synthesis of chiral pyrrolidine ethers.

Protocol 1: Synthesis of N-Boc-(S)-2-(methoxymethyl)pyrrolidine

This protocol details the O-methylation of N-Boc protected (S)-prolinol.

Materials:

-

N-Boc-(S)-2-(hydroxymethyl)pyrrolidine

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-(S)-2-(methoxymethyl)pyrrolidine.

Protocol 2: Synthesis of N-Boc-(S)-2-(benzyloxymethyl)pyrrolidine

This protocol describes the O-benzylation of N-Boc protected (S)-prolinol.

Materials:

-

N-Boc-(S)-2-(hydroxymethyl)pyrrolidine

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Benzyl Bromide (BnBr)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-(S)-2-(hydroxymethyl)pyrrolidine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield N-Boc-(S)-2-(benzyloxymethyl)pyrrolidine.

Visualizations

The following diagrams illustrate the key chemical transformation and the general experimental workflow for the Williamson ether synthesis of chiral pyrrolidines.

Caption: General reaction scheme for the Williamson ether synthesis.

Caption: Step-by-step experimental workflow for the synthesis.

N-Protecting Group Strategies for 3-Ethoxypyrrolidine Synthesis: A Comparative Analysis of Boc and Cbz Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethoxypyrrolidine, a valuable building block in medicinal chemistry. Two common N-protecting group strategies, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are compared across a three-step synthetic sequence: N-protection of 3-hydroxypyrrolidine, O-alkylation to form the ethyl ether, and final deprotection to yield the target compound. This guide is intended to assist researchers in selecting the optimal synthetic route based on factors such as yield, reaction conditions, and compatibility with other functional groups.

Introduction

3-Substituted pyrrolidines are prevalent structural motifs in a wide range of biologically active molecules and approved pharmaceuticals. The ethoxy moiety at the 3-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The synthesis of 3-ethoxypyrrolidine typically commences from 3-hydroxypyrrolidine, necessitating the protection of the secondary amine to prevent side reactions during the subsequent O-alkylation step. The choice of the N-protecting group is a critical consideration, impacting the overall efficiency and scalability of the synthesis.

The tert-butyloxycarbonyl (Boc) group is favored for its stability under a broad range of non-acidic conditions and its facile removal with acids.[1] In contrast, the benzyloxycarbonyl (Cbz) group is stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenolysis.[2] The orthogonality of these protecting groups offers synthetic flexibility, and the selection between them often depends on the presence of other sensitive functionalities within the molecule and the desired deprotection strategy.[3]

This document outlines and compares the synthetic routes to 3-ethoxypyrrolidine utilizing both Boc and Cbz protecting groups, providing detailed protocols and quantitative data to inform synthetic planning.

Comparative Data of Synthetic Routes

The following tables summarize the typical reaction conditions and yields for each step in the Boc and Cbz protected synthesis of 3-ethoxypyrrolidine.

Table 1: N-Protection of 3-Hydroxypyrrolidine

| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | 3 | >85 | [4] |

| Cbz | Benzyl Chloroformate (Cbz-Cl) | Triethylamine (TEA) | Dichloromethane (DCM) | 12 | ~57 | [5] |

Table 2: O-Ethylation of N-Protected 3-Hydroxypyrrolidine (Williamson Ether Synthesis)

| Substrate | Base | Alkylating Agent | Solvent | Time (h) | Yield (%) |

| N-Boc-3-hydroxypyrrolidine | Sodium Hydride (NaH) | Ethyl Iodide (EtI) | Tetrahydrofuran (THF) | 2-4 | 80-90 (Estimated) |

| N-Cbz-3-hydroxypyrrolidine | Sodium Hydride (NaH) | Ethyl Iodide (EtI) | Tetrahydrofuran (THF) | 2-4 | 80-90 (Estimated) |

Table 3: Deprotection to Yield 3-Ethoxypyrrolidine

| Protected Intermediate | Deprotection Reagent | Solvent | Time (h) | Yield (%) |

| N-Boc-3-ethoxypyrrolidine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | >90 |

| N-Cbz-3-ethoxypyrrolidine | H₂, Pd/C (10%) | Methanol (MeOH) | 2-4 | >95 |

Synthetic Pathways and Logical Workflow

The overall synthetic strategy for both protecting groups follows a logical three-step sequence. The choice between the Boc and Cbz pathway is primarily dictated by the desired deprotection conditions and the presence of other functional groups in a more complex substrate.

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine

Materials:

-

3-Hydroxypyrrolidine (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Triethylamine (TEA) (1.2 eq.)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq.) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxypyrrolidine.

Protocol 2: N-Cbz Protection of 3-Hydroxypyrrolidine

Materials:

-

3-Hydroxypyrrolidine (1.0 eq.)

-

Benzyl Chloroformate (Cbz-Cl) (1.2 eq.)

-

Triethylamine (TEA) (2.0 eq.)

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxypyrrolidine (1.0 eq.) in dichloromethane, add triethylamine (2.0 eq.).[5]

-

Add benzyl chloroformate (1.2 eq.) and stir the reaction mixture at room temperature for 12 hours.[5]

-

Concentrate the reaction mixture under reduced pressure.[5]

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography to obtain N-Cbz-3-hydroxypyrrolidine.[5]

Protocol 3: O-Ethylation of N-Protected 3-Hydroxypyrrolidine (General Procedure)

Materials:

-

N-protected 3-hydroxypyrrolidine (Boc or Cbz) (1.0 eq.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

-

Ethyl iodide (EtI) (1.5 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-